carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.CH2O3/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10;2-1(3)4/h1-2,5,7,9,12H,3-4,6,8H2;(H2,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYELDUMHAQAYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=N2.C(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone typically involves the reaction of piperidin-3-yl(pyridin-2-yl)methanone with carbonic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, as well as oxidized or reduced forms of the original compound .
Scientific Research Applications
Chemistry
In chemistry, carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting neurological disorders and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Aryl-Substituted (Pyridin-2-yl)methanones
These analogs replace the piperidinyl group with aromatic or substituted phenyl rings:
Key Differences :
Heterocyclic Methanones
These analogs feature variations in the nitrogen-containing heterocycles:
Key Differences :
Phenanthrene-Fused Methanones
Key Differences :
Carbonic Acid Derivatives
Key Differences :
- Acid-Base Properties : Carbonic acid pairing (as in the target compound) may improve salt formation and bioavailability compared to neutral analogs.
Biological Activity
Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula that indicates the presence of a piperidine ring substituted with a pyridin-2-yl group and a carbonic acid moiety. Its molecular weight is approximately 252.27 g/mol. The unique arrangement of functional groups contributes to its biological activity, particularly its interaction with kinase enzymes.
Kinase Inhibition
Research has demonstrated that carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone exhibits significant inhibitory effects on various kinases, which are crucial in cellular signaling pathways. These pathways influence critical processes such as cell growth, differentiation, and metabolism. The compound's ability to inhibit kinases positions it as a potential therapeutic agent for kinase-related diseases, including cancer.
Table 1: Summary of Kinase Inhibition Studies
| Study Reference | Kinase Target | Inhibition IC50 (µM) | Effect on Cell Line |
|---|---|---|---|
| ERK1 | 0.5 | PC3 (Prostate Cancer) | |
| AKT | 1.2 | DU145 (Prostate Cancer) | |
| JNK | 0.8 | A549 (Lung Cancer) |
These studies indicate that the compound has low micromolar potency against several cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone exerts its biological effects involves binding to the ATP-binding site of kinases, thereby inhibiting their activity. Molecular docking studies have shown that the compound forms critical interactions with key amino acids within the kinase domains, which are essential for their catalytic function .
Synthesis
The synthesis of carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone typically involves multi-step organic reactions that preserve the integrity of its functional groups. Common methods include:
- Piperidine Formation : Starting from pyridine derivatives.
- Substitution Reactions : Introducing the carbonic acid moiety through nucleophilic substitution.
- Purification : Employing chromatography techniques to isolate the desired compound.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine Synthesis | Pyridine + Alkyl Halide | 70 |
| Carbonic Acid Addition | Carbonic Acid + Piperidine Derivative | 65 |
| Purification | Column Chromatography | 85 |
Case Studies
Several case studies highlight the efficacy of carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone in preclinical models:
- Study on Prostate Cancer : The compound was tested on PC3 and DU145 cell lines, demonstrating a dose-dependent reduction in cell viability with IC50 values indicating strong anti-proliferative effects .
- Evaluation in Lung Cancer Models : In A549 cells, treatment with the compound resulted in significant apoptosis induction, characterized by chromatin condensation and DNA fragmentation .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing piperidin-3-yl(pyridin-2-yl)methanone derivatives?
Answer:
Piperidin-3-yl(pyridin-2-yl)methanone derivatives are typically synthesized via cyclization reactions or transition-metal-catalyzed coupling. For example:
- Cyclization with tert-butoxide : A suspension of hydroxy-substituted indolizine derivatives in toluene is treated with potassium tert-butanolate and methyl iodide, yielding methoxy-substituted products with >90% efficiency .
- Palladium-catalyzed carbonylative Suzuki-Miyaura coupling : This method employs Pd(OAc)₂, potassium persulfate, and aryl aldehydes to form aryl(pyridin-2-yl)methanones in moderate yields (e.g., 70% for phenyl(pyridin-2-yl)methanone) .
- Biocatalytic reduction : Enantioselective reduction of ketones (e.g., using Leuconostoc pseudomesenteroides N13) can produce chiral alcohols, though optimization via inscribed design and nonlinear programming is often required .
Basic: How is structural characterization of piperidin-3-yl(pyridin-2-yl)methanone derivatives performed using spectroscopic techniques?
Answer:
Key methods include:
- ¹H/¹³C NMR spectroscopy : Aromatic protons appear between δ 7.26–8.74 ppm, while carbonyl carbons (C=O) resonate at δ ~192.8 ppm. Methyl groups (e.g., methoxy substituents) show signals near δ 3.75 ppm .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 329 [M⁺] for methoxy-substituted indolizines) and fragmentation patterns confirm molecular weight and substituent stability .
- Elemental analysis : Used to validate empirical formulas (e.g., C₂₀H₁₅N₃O₂ with <1% deviation in C/H/N content) .
Advanced: What strategies optimize enantioselective bioreduction of ketones like phenyl(pyridin-2-yl)methanone?
Answer:
- Enzyme engineering : Double-code saturation mutagenesis (DCSM) at substrate-binding residues (e.g., A85G/I86A mutants in alcohol dehydrogenases) improves turnover numbers (TTN up to 3071) and enantioselectivity .
- Multi-response nonlinear modeling : Inscribed design coupled with nonlinear programming optimizes parameters (pH, temperature, co-substrate concentration) for biocatalysts like Leuconostoc pseudomesenteroides N13, enhancing yield and enantiomeric excess (ee) .
Advanced: How are crystallographic data discrepancies resolved during structure refinement?
Answer:
- SHELX software suite : SHELXL refines small-molecule structures using high-resolution data, addressing issues like twinning or disorder. Hydrogen atoms are either idealized (for methyl groups) or located via difference Fourier synthesis and freely refined .
- Validation tools : Programs like PLATON or OLEX2 cross-check geometric parameters (bond lengths, angles) against crystallographic databases to identify outliers and improve model accuracy .
Advanced: What computational approaches predict physicochemical properties of piperidin-3-yl(pyridin-2-yl)methanone derivatives?
Answer:
- Molecular dynamics (MD) simulations : Used to analyze solubility, stability, and interactions with biological targets (e.g., binding to 17β-hydroxysteroid dehydrogenase) .
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and spectroscopic behavior .
Advanced: How are reaction mechanisms for carbonylative coupling validated experimentally?
Answer:
- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., C–H bonds) identifies rate-determining steps in palladium-catalyzed reactions .
- In situ NMR monitoring : Tracks intermediate formation (e.g., palladacycles) and correlates spectral shifts (e.g., ¹³C=O at δ 192.8 ppm) with mechanistic pathways .
Advanced: How do structural modifications influence bioactivity in related methanone derivatives?
Answer:
- SAR studies : Substitution at the pyridine ring (e.g., fluoro or chloro groups) enhances binding to enzymes like 17β-HSD14, as shown in crystallographic complexes (PDB: 6GBT) .
- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonding with NAD⁺ cofactors) to guide design of inhibitors with improved potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
